N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide, commonly known as elexacaftor, is a synthetic organic compound classified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is primarily used in the treatment of cystic fibrosis, particularly in patients with the F508del mutation. Elexacaftor was approved by the FDA in 2019 and is marketed under the trade names Trikafta and Kaftrio when combined with ivacaftor and tezacaftor .
Elexacaftor can be synthesized through a multi-step chemical process that involves the formation of various intermediates. The synthesis typically includes:
The detailed reaction conditions, such as temperature, solvents, and catalysts used at each step, are crucial for optimizing yield and purity but are often proprietary to pharmaceutical companies .
Elexacaftor has a complex molecular structure characterized by several functional groups:
The three-dimensional structure can be visualized using computational chemistry software or databases like PubChem and ChemSpider, which provide detailed structural data including SMILES and InChI representations .
Elexacaftor undergoes various chemical reactions that are essential for its mechanism of action:
Elexacaftor acts primarily as a corrector of the CFTR protein, which is defective in cystic fibrosis due to mutations such as F508del. The mechanism includes:
Elexacaftor exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Elexacaftor is primarily used in medical applications related to cystic fibrosis:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5